1-(1,3-oxazol-2-yl)cyclobutane-1-carboxylic acid
Description
1-(1,3-Oxazol-2-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at the 1-position and a 1,3-oxazole heterocycle as a substituent. The oxazole ring introduces both nitrogen and oxygen atoms, which may influence hydrogen-bonding capacity and electronic properties. Its structural rigidity from the cyclobutane ring and the oxazole’s aromaticity may confer unique conformational stability in molecular interactions.
Properties
CAS No. |
1541023-18-0 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
1-(1,3-oxazol-2-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c10-7(11)8(2-1-3-8)6-9-4-5-12-6/h4-5H,1-3H2,(H,10,11) |
InChI Key |
IMEYRLBZGVGHAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=CO2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-oxazol-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with an oxazole derivative in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Oxazol-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring, potentially altering its biological activity.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .
Scientific Research Applications
1-(1,3-Oxazol-2-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-oxazol-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1-(5-Methyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic Acid
This analog (CAS 1352524-78-7) replaces the 1,3-oxazole with a 1,2-oxazole isomer and adds a methyl group at the 5-position. The methyl group increases steric bulk, which may hinder interactions in tight binding pockets .
1-(Oxan-2-yl)cyclobutane-1-carboxylic Acid
Substituting oxazole with oxane (tetrahydropyran, CAS 2060063-21-8) introduces an ether oxygen, enhancing solubility in polar solvents. The larger six-membered oxane ring increases molecular weight (184.24 vs. 167.11) and reduces ring strain compared to oxazole .
Aryl and Halogenated Substituents
1-Benzylcyclobutane-1-carboxylic Acid
This compound’s safety data sheet highlights its use in R&D, though biological data are absent .
1-(4-Chlorophenyl)cyclobutane-1-carboxylic Acid
This enhances reactivity in nucleophilic fluorination reactions .
1-(4-Cyanophenyl)cyclobutane-1-carboxylic Acid
The cyano group (CAS 1314710-36-5) further lowers pKa due to strong electron withdrawal, making the carboxylic acid more acidic.
Fluorinated Derivatives
3,3-Difluoro-1-methylcyclobutane-1-carboxylic Acid
1-(Trifluoromethyl)cyclobutane-1-carboxylic Acid
This compound is priced at $311/100 mg, reflecting its utility in medicinal chemistry .
Ketone and Functionalized Derivatives
1-(1,3-Benzodioxol-5-yl)-3-oxocyclobutane-1-carboxylic Acid
The molecular weight (234.2) and complexity may limit bioavailability .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Notable Features |
|---|---|---|---|---|---|
| 1-(1,3-Oxazol-2-yl)cyclobutane-1-carboxylic acid | 1,3-Oxazole | C₈H₉NO₃ | 167.11 | N/A | Heterocyclic, rigid, moderate acidity |
| 1-(5-Methyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic acid | 1,2-Oxazole + methyl | C₉H₁₁NO₃ | 181.19 | 1352524-78-7 | Steric hindrance, isomer-specific effects |
| 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid | Oxane (tetrahydropyran) | C₁₀H₁₆O₃ | 184.24 | 2060063-21-8 | Enhanced solubility, ether linkage |
| 1-(4-Cyanophenyl)cyclobutane-1-carboxylic acid | 4-Cyanophenyl | C₁₂H₁₁NO₂ | 201.22 | 1314710-36-5 | High acidity, electron-withdrawing group |
| 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid | 3,3-Difluoro + methyl | C₆H₈F₂O₂ | 162.12 | N/A | Metabolic stability, electronegativity |
Table 2: Substituent Effects on Properties
| Substituent Type | Example Compound | Impact on Properties |
|---|---|---|
| Heterocyclic (1,3-oxazole) | Target compound | Moderate acidity, hydrogen-bonding potential, aromatic stabilization |
| Aryl (benzyl) | 1-Benzylcyclobutane-1-carboxylic acid | Increased lipophilicity, reduced solubility |
| Halogen (Cl, F) | 1-(4-Chlorophenyl) derivative | Enhanced acidity, reactivity in cross-coupling |
| Fluorinated alkyl | Trifluoromethyl derivative | High metabolic stability, strong electron withdrawal |
| Ether (oxane) | 1-(Oxan-2-yl) derivative | Improved solubility, reduced ring strain |
Biological Activity
1-(1,3-Oxazol-2-yl)cyclobutane-1-carboxylic acid is a heterocyclic compound characterized by an oxazole ring fused to a cyclobutane structure, featuring a carboxylic acid functional group. This unique architecture grants it various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS No. | 1541023-18-0 |
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | This compound |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole ring can modulate the activity of various enzymes and receptors involved in critical cellular processes. This modulation can lead to:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
- Alteration of Signal Transduction Pathways : By interacting with receptors, it may influence cellular signaling, impacting processes such as proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological properties:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function.
Anticancer Properties
Preliminary findings suggest that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and death. For instance, it may inhibit the growth of human neuroblastoma cells by targeting specific metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of oxazole compounds, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with IC50 values ranging from 10 to 30 µM.
- Cancer Cell Line Study : In a recent investigation, the compound was tested on human neuroblastoma SH-SY5Y cells. The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that it induced apoptosis through caspase activation.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Oxazole | Simple heterocycle | Moderate antimicrobial activity |
| Cyclobutane-1-carboxylic acid | Lacks oxazole ring | Limited biological activity |
| Oxazoline derivatives | Saturated analogs | Varying biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
